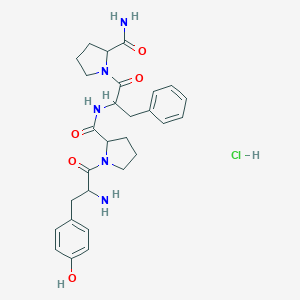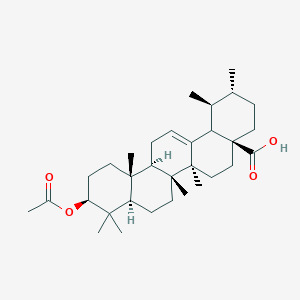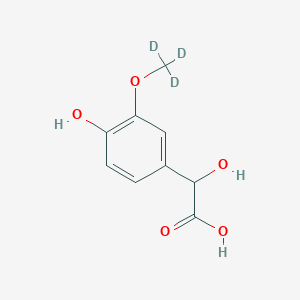
4-羟基-3-(甲氧基-d3)-扁桃酸
概述
描述
4-Hydroxy-3-(methoxy-d3)-mandelic Acid is a deuterated form of vanilmandelic acid, which is a metabolite of catecholamines such as epinephrine and norepinephrine. This compound is often used as an internal standard in various analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) for monitoring vanilmandelic acid levels .
科学研究应用
4-Hydroxy-3-(methoxy-d3)-mandelic Acid has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of vanilmandelic acid in biological samples.
Biology: Employed in metabolic studies to trace the pathways of catecholamine metabolism.
Medicine: Utilized in clinical diagnostics to monitor catecholamine levels in patients with certain medical conditions, such as pheochromocytoma.
Industry: Applied in the production of deuterated compounds for research and development purposes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(methoxy-d3)-mandelic Acid typically involves the deuteration of vanilmandelic acid. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method involves the use of deuterated methanol (CD3OD) in the presence of a catalyst to facilitate the exchange reaction.
Industrial Production Methods: Industrial production of 4-Hydroxy-3-(methoxy-d3)-mandelic Acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds.
化学反应分析
Types of Reactions: 4-Hydroxy-3-(methoxy-d3)-mandelic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
作用机制
The mechanism of action of 4-Hydroxy-3-(methoxy-d3)-mandelic Acid is primarily related to its role as a metabolite of catecholamines. It is formed through the enzymatic oxidation of catecholamines, followed by methylation and subsequent deuteration. The compound serves as a marker for catecholamine metabolism and is used to study the biochemical pathways involved in this process .
相似化合物的比较
Vanilmandelic Acid: The non-deuterated form of 4-Hydroxy-3-(methoxy-d3)-mandelic Acid.
Homovanillic Acid: Another metabolite of catecholamines with a similar structure but different metabolic pathways.
3-Methoxy-4-hydroxyphenylglycol: A related compound involved in catecholamine metabolism
Uniqueness: 4-Hydroxy-3-(methoxy-d3)-mandelic Acid is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry.
属性
IUPAC Name |
2-hydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQCWMIAEPEHNQ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493910 | |
| Record name | Hydroxy{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74495-70-8 | |
| Record name | Benzeneacetic acid, α,4-dihydroxy-3-(methoxy-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74495-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxy{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-hydroxy-3-(methoxy-d3)-mandelic acid synthesized and used in catecholamine metabolite research?
A1: 4-Hydroxy-3-(methoxy-d3)-mandelic acid, along with its d3-labeled phenylacetic acid and phenylethylene glycol counterparts, are not directly investigated for their biological activity. Instead, they are synthesized as internal standards for use in gas chromatography-mass spectrometry (GC-MS) analysis []. These deuterated compounds are structurally very similar to naturally occurring catecholamine metabolites, such as 4-hydroxy-3-methoxymandelic acid (also known as vanillylmandelic acid or VMA).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
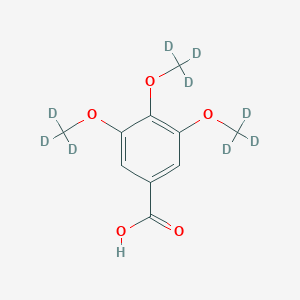
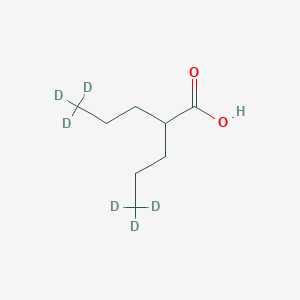

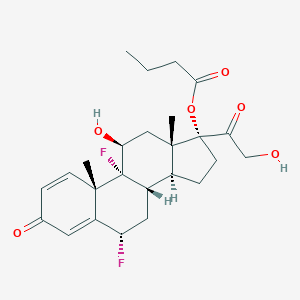
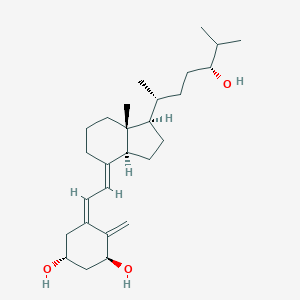
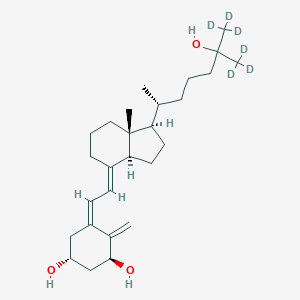
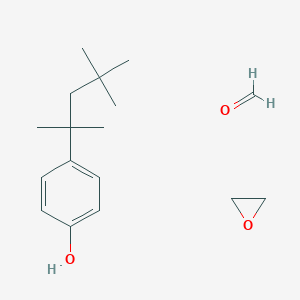
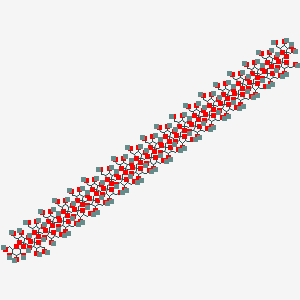
![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)
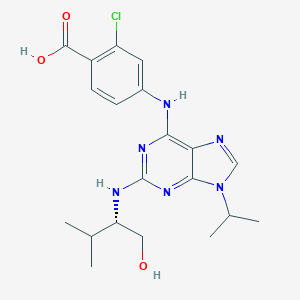
![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)

